Product packaging for 3,4-Diamino-2-methoxybenzoic acid(Cat. No.:)

3,4-Diamino-2-methoxybenzoic acid

Cat. No.: B8553110
M. Wt: 182.18 g/mol
InChI Key: DLCPOTRAGFBXGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Product Name: 3,4-Diamino-2-methoxybenzoic Acid Introduction this compound is a multi-functional benzoic acid derivative serving as a versatile building block in organic synthesis and pharmaceutical research. Its unique structure, featuring both carboxylic acid and two amino groups on a methoxy-substituted benzene ring, makes it a valuable intermediate for constructing more complex molecules . Applications and Research Value This compound is primarily used in the research and development of active pharmaceutical ingredients (APIs) and specialty chemicals. Its functional groups allow for diverse chemical transformations, enabling the synthesis of compounds for various investigative purposes, including potential applications in medicinal chemistry and material science. Researchers utilize this intermediate to develop novel substances in a laboratory setting . Quality and Handling Supplied as a high-purity solid, this product is characterized by techniques such as NMR and HPLC to ensure identity and quality. It is intended for use by qualified researchers in a controlled laboratory environment. Disclaimer This product is for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human use. All information provided is for informational purposes only and is not a substitute for professional chemical safety or handling advice.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N2O3 B8553110 3,4-Diamino-2-methoxybenzoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

3,4-diamino-2-methoxybenzoic acid

InChI

InChI=1S/C8H10N2O3/c1-13-7-4(8(11)12)2-3-5(9)6(7)10/h2-3H,9-10H2,1H3,(H,11,12)

InChI Key

DLCPOTRAGFBXGB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1N)N)C(=O)O

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 3,4 Diamino 2 Methoxybenzoic Acid

Reactivity Profile of the Carboxylic Acid Moiety

The carboxylic acid group in 3,4-diamino-2-methoxybenzoic acid is a key site for various chemical modifications, including esterification, amidation, decarboxylation, and reduction. The electronic nature of the substituents on the aromatic ring plays a significant role in the reactivity of this functional group.

Esterification Reactions and Ester Derivatives

Esterification of this compound can be achieved through various methods, with the Fischer-Speier esterification being a common approach. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol, typically in the presence of a strong acid catalyst like sulfuric acid. The reaction is reversible, and often an excess of the alcohol is used to drive the equilibrium towards the ester product. nih.goviajpr.com

Microwave-assisted organic synthesis (MAOS) has also been shown to be an effective method for the esterification of substituted benzoic acids, often leading to reduced reaction times and improved yields. researchgate.net This technique could potentially be applied to the esterification of this compound with various alcohols. The choice of alcohol (primary, secondary, or tertiary) can influence the reaction yield, with primary alcohols generally providing the highest yields. researchgate.net

Table 1: Examples of Esterification of Substituted Benzoic Acids

Carboxylic AcidAlcoholCatalyst/ConditionsProductYieldReference
4-Fluoro-3-nitrobenzoic acidEthanolH₂SO₄ (cat.), Microwave, 130°C, 15 minEthyl 4-fluoro-3-nitrobenzoateGood researchgate.net
Benzoic acidVariousNitrosobenzene, PPh₃, 0°CVarious benzyl (B1604629) and aliphatic esters57% nih.gov
Acetic acidIsobutyl alcoholH₂SO₄ (cat.), HeatIsobutyl acetate (B1210297)- researchgate.net
Benzoic acidPropanolH₂SO₄ (cat.), HeatIsopropyl benzoate- researchgate.net

Amidation, Peptide Coupling Analogues, and Related Condensations

The carboxylic acid functionality of this compound can be converted to amides through reaction with amines. This transformation is of particular importance in peptide synthesis, where the diaminobenzoic acid moiety can act as a scaffold. A one-step method for the synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic acids has been developed for the preparation of preloaded diaminobenzoate resins used in solid-phase peptide synthesis (SPPS). quora.comnih.govnih.gov

In this process, the free 3,4-diaminobenzoic acid is coupled with an N-Fmoc protected amino acid using a peptide coupling agent such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) in the presence of a base like N-methylmorpholine (NMM). quora.comnih.gov The reaction selectively occurs at the more reactive meta-amino group (position 3) of the diaminobenzoic acid. nih.gov This method has been successfully applied to a variety of Fmoc-amino acids, yielding the corresponding 3-(Fmoc-amino acid)-3,4-diaminobenzoic acid derivatives in good to excellent yields (40-94%). quora.comnih.gov

Table 2: Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acid Derivatives quora.comnih.gov

Fmoc-Amino AcidCoupling AgentBaseSolventYield
Fmoc-PhenylalanineHATUNMMDMF94%
Fmoc-AlanineHATUNMMDMF87%
Fmoc-LeucineHATUNMMDMF85%
Fmoc-GlycineHATUNMMDMF90%
Fmoc-MethionineHATUNMMDMF86%
Fmoc-Aspartic acidHATUNMMDMF94%
Fmoc-Lysine(Boc)HATUNMMDMF86%
Fmoc-(2-naphthyl)alanineHATUNMMDMF50%
Fmoc-6-aminohexanoic acidHATUNMMDMF65%

The reaction conditions are generally mild, taking place at room temperature. nih.gov The purification of the products is often straightforward, involving precipitation from the reaction mixture. quora.comnih.gov

Decarboxylation Pathways and Mechanism Elucidation

The decarboxylation of aromatic carboxylic acids, including substituted diaminobenzoic acids, typically occurs under acidic conditions at elevated temperatures. The rate and mechanism of decarboxylation are significantly influenced by the nature and position of the substituents on the benzene (B151609) ring. researchgate.netnih.gov For diaminobenzoic acids, decarboxylation results in the formation of the corresponding phenylenediamines. doubtnut.comyoutube.comyoutube.com

The presence of electron-donating groups, such as amino and methoxy (B1213986) groups, on the aromatic ring can facilitate decarboxylation. These groups increase the electron density of the ring, stabilizing the intermediate carbocation formed during the reaction. The mechanism is often described as a bimolecular electrophilic substitution, where the rate-determining step is the attack of a proton on the carbon atom bearing the carboxyl group (the ipso-carbon). researchgate.net

Reduction to Alcohols and Aldehydes

The carboxylic acid group of this compound can be reduced to a primary alcohol, (3,4-diamino-2-methoxyphenyl)methanol. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation. nih.gov The reaction is generally carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran, followed by an acidic workup to protonate the resulting alkoxide. nih.gov It is important to note that LiAlH₄ is a strong and unselective reducing agent that will also reduce other functional groups if present.

The reduction of carboxylic acids to aldehydes is more challenging as aldehydes are more easily reduced than the starting carboxylic acid. Therefore, the reaction typically proceeds to the primary alcohol without isolation of the aldehyde intermediate. However, the use of milder, more sterically hindered reducing agents or the conversion of the carboxylic acid to a more reactive derivative (like an acid chloride or ester) can sometimes allow for the isolation of the aldehyde. For instance, esters can be reduced to aldehydes using diisobutylaluminum hydride (DIBAL-H) at low temperatures. nih.gov

While specific examples of the reduction of this compound are not detailed in the provided search results, the general principles of carboxylic acid reduction are applicable. The synthesis of (4-chlorophenyl)(4-((1-hydroxy-2-methylpropan-2-yl)oxy) phenyl) methanone (B1245722) involved the chemoselective reduction of an aldehyde in the presence of a ketone, highlighting the possibility of selective reductions in complex molecules. masterorganicchemistry.com A similar strategic approach might be necessary for the selective reduction of the carboxylic acid group in this compound, especially if protection of the amino groups is required.

Chemical Transformations of the Aromatic Amino Groups

The two amino groups on the aromatic ring of this compound are nucleophilic and can undergo a variety of chemical transformations, including acylation, sulfonylation, and alkylation. The relative reactivity of the two amino groups (at positions 3 and 4) can be influenced by the electronic effects of the methoxy and carboxylic acid groups.

Acylation, Sulfonylation, and Alkylation Reactions

Acylation: The amino groups of this compound can be readily acylated by reacting with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base. This reaction results in the formation of amide linkages at the amino positions. The relative nucleophilicity of the two amino groups will determine the regioselectivity of the reaction. In the case of 3,4-diaminobenzoic acid, it has been observed that the amino group meta to the carboxylic acid is more reactive. nih.gov A similar trend might be expected for this compound.

Sulfonylation: In a similar fashion to acylation, the amino groups can be sulfonated using sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base to form sulfonamides. The reaction of sulfonyl chlorides with amines is a well-established method for the synthesis of sulfonamides. researchgate.net

Alkylation: The direct alkylation of the amino groups of this compound with alkyl halides can be challenging due to the possibility of multiple alkylations (mono-, di-, and even quaternary ammonium (B1175870) salt formation) and potential N- vs. O-alkylation of the carboxylate. However, reductive amination provides a more controlled method for N-alkylation. This involves the reaction of the amine with an aldehyde or ketone to form an imine or enamine, which is then reduced in situ. A practical method for the reductive alkylation of amines using carboxylic acids as the electrophile, mediated by phenylsilane (B129415) and catalyzed by Zn(OAc)₂, has been reported. rsc.org This two-step, one-pot procedure involves an initial amidation followed by the reduction of the amide. rsc.org This method has been shown to be effective for a range of substituted benzoic acids. rsc.org

Another approach to alkylation is the palladium-catalyzed ortho-alkylation of benzoic acids with alkyl halides. nih.gov However, this method involves C-H activation and forms a C-C bond at the ortho position to the carboxylic acid, rather than N-alkylation of the amino groups.

Table 3: Illustrative Reactions of Aromatic Amines and Benzoic Acid Derivatives

Starting MaterialReagent(s)Reaction TypeProduct TypeReference
Secondary AmineBenzoic Acid, Phenylsilane, Zn(OAc)₂Reductive AminationTertiary Amine rsc.org
3,4-Diaminobenzoic AcidFmoc-Amino Acid, HATU, NMMAmidation3-(Fmoc-amino acid)-3,4-diaminobenzoic acid quora.comnih.gov
Benzoic Acids1,2-Dichloroethane, Pd(OAc)₂, K₂HPO₄ortho-Alkylationγ-Benzolactone nih.gov

Diazotization and Subsequent Coupling Reactions for Azo Dye Precursors

The primary aromatic amino groups of this compound can be converted to diazonium salts through a process called diazotization. researchgate.netslideshare.net This reaction typically involves treating the amine with nitrous acid (HNO₂), which is usually generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt. researchgate.net Given the presence of two amino groups, both can potentially be diazotized to form a bis-diazonium salt.

These diazonium salts are highly reactive intermediates and can undergo coupling reactions with electron-rich aromatic compounds, such as phenols and anilines, to form azo compounds. libretexts.org This electrophilic aromatic substitution reaction is the basis for the synthesis of a vast array of azo dyes. libretexts.org The diazonium ion acts as the electrophile, and the coupling partner must possess a strongly activating group (e.g., -OH, -NH₂). researchgate.net The coupling of a diazotized derivative of this compound with a suitable coupling component would lead to the formation of a complex azo dye, with the final color depending on the extended conjugation of the resulting molecule.

Reaction Stage Reagents and Conditions Intermediate/Product
DiazotizationNaNO₂, HCl, 0-5 °CAryl diazonium salt
Azo CouplingElectron-rich aromatic compound (e.g., phenol, aniline)Azo compound (dye)

Condensation Reactions with Aldehydes and Ketones (e.g., Imine Formation)

The amino groups of this compound can readily undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.org This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orgmagritek.com

Due to the presence of two adjacent amino groups, the reaction with dicarbonyl compounds can lead to the formation of macrocyclic structures or polymers. The specific outcome would depend on the stoichiometry of the reactants and the reaction conditions. The formation of an imine introduces a C=N double bond, which can be further reduced to a secondary amine if desired.

Reactant 1 Reactant 2 Product Type Key Conditions
This compoundAldehyde or KetoneImine (Schiff Base)Acid catalysis
This compoundDicarbonyl compoundMacrocycle or PolymerStoichiometry dependent

Oxidative Transformations of Aromatic Amines

Aromatic amines are susceptible to oxidation, and the amino groups of this compound are no exception. fiveable.me The oxidation products can be complex and depend on the oxidizing agent used and the reaction conditions. Mild oxidizing agents may lead to the formation of colored products through the coupling of partially oxidized intermediates. Stronger oxidation can lead to the degradation of the aromatic ring. acs.org It is a known phenomenon that the oxidation of aromatic compounds can be influenced by the presence of substituents on the ring. fiveable.me

Reactivity of the Methoxy Group

The methoxy group (-OCH₃) on the aromatic ring also participates in specific chemical transformations, primarily involving its cleavage or degradation.

Selective Demethylation and Ether Cleavage Reactions

The cleavage of the methyl ether to reveal a phenolic hydroxyl group is a common transformation in synthetic organic chemistry. organic-chemistry.org This can be achieved using various reagents, with Lewis acids like boron tribromide (BBr₃) and aluminum chloride (AlCl₃) being particularly effective. nih.gov The choice of reagent can sometimes allow for selective demethylation in the presence of other functional groups. researchgate.net For instance, studies on methoxybenzoic acids have explored selective demethylation methodologies. researchgate.netblucher.com.br The proximity of the carboxylic acid and amino groups in this compound could influence the conditions required for selective demethylation. Recent advancements have also explored photocatalytic methods for the cleavage of phenolic ethers. chemrxiv.org

Reagent Reaction Type General Conditions
Boron tribromide (BBr₃)Ether CleavageAnhydrous solvent, low temperature
Aluminum chloride (AlCl₃)Ether Cleavage/Friedel-CraftsCan be performed at elevated temperatures
2-(Diethylamino)ethanethiolDeprotectionGood for aromatic methyl ethers
Photocatalyst + LightPhotocatalytic CleavagepH-neutral conditions

Oxidative Degradation Pathways of Methoxy Groups

The methoxy group can be susceptible to oxidative degradation, particularly under harsh conditions. acs.org The oxidation of methoxybenzenes can lead to a variety of products, including quinones and ring-opened species. acs.org The presence of other activating groups, such as the amino groups in this compound, would likely make the aromatic ring more susceptible to oxidative processes. nih.gov In microbial systems, the oxidative degradation of aromatic hydrocarbons is a known metabolic pathway. nih.gov

Cyclization and Heterocycle Formation via Intramolecular Reactions

The ortho-disposed amino groups in this compound provide an excellent platform for the synthesis of various heterocyclic compounds through intramolecular cyclization or condensation with suitable bifunctional reagents. For instance, reaction with carboxylic acids or their derivatives can lead to the formation of benzimidazoles. Reaction with 1,2-dicarbonyl compounds can yield quinoxalines. The presence of the carboxylic acid group also opens up possibilities for intramolecular cyclization reactions, potentially involving one of the amino groups to form a lactam, or through more complex multi-step sequences. frontiersin.orgresearchgate.net The synthesis of various heterocyclic systems often relies on the cyclization of appropriately substituted precursors. researchgate.netnih.govnih.gov

Reactant Resulting Heterocycle
Carboxylic acid or derivativeBenzimidazole (B57391)
1,2-Dicarbonyl compoundQuinoxaline (B1680401)
Phosgene or equivalentBenzimidazolone
Formic acidBenzimidazole

Formation of Benzimidazole Derivatives

The ortho-diamine functionality of this compound serves as a key structural motif for the synthesis of benzimidazole derivatives. This transformation typically involves the condensation of the diamine with a suitable one-carbon (C1) synthon. organic-chemistry.org

A common and straightforward method involves the reaction with formic acid. slideshare.netyoutube.com In this process, heating this compound with an excess of formic acid leads to a cyclization reaction. The formic acid acts as the C1 source, and the initial step is the formation of an N-formyl intermediate at one of the amino groups. Subsequent intramolecular cyclization through the elimination of a water molecule yields the corresponding benzimidazole derivative. youtube.com The reaction is often carried out at elevated temperatures, such as 100°C, for a period of time to ensure complete conversion. slideshare.net

Alternatively, other C1 synthons can be employed. For instance, aldehydes can react with the diamine to form a Schiff base, which then undergoes oxidative cyclization to the benzimidazole. Various catalysts, including those based on nickel or manganese, can facilitate this process. organic-chemistry.org Another approach utilizes D-glucose as a biorenewable C1 source in an oxidative cyclization strategy, offering an environmentally benign route in water. organic-chemistry.org The reaction of o-phenylenediamines with triacyloxyborane intermediates, generated in situ from carboxylic acids and borane-THF, also provides a mild and efficient one-pot synthesis of 2-substituted benzimidazoles. organic-chemistry.org

The general reaction for the formation of a benzimidazole from an o-phenylenediamine (B120857) is depicted below:

General Reaction Scheme for Benzimidazole Synthesis

Reactant 1Reactant 2Product
o-PhenylenediamineCarboxylic Acid/AldehydeBenzimidazole

Synthesis of Quinazoline (B50416) and Quinoxaline Analogues

The versatile nature of this compound also allows for its use in the synthesis of other important heterocyclic systems, namely quinazolines and quinoxalines.

Quinazoline Synthesis:

Quinazolines can be synthesized from ortho-amino benzoic acid derivatives. While this compound possesses two amino groups, selective reaction at the amino group ortho to the carboxylic acid can lead to quinazoline structures. A historical method for quinazoline synthesis involves the reaction of anthranilic acid with cyanogen. nih.gov More contemporary methods often involve the condensation of an anthranilic acid derivative with a suitable reagent to form the pyrimidine (B1678525) ring. For instance, reaction with orthoesters and ammonium acetate can yield 2-substituted-4(3H)-quinazolinones. researchgate.net Another approach involves the reaction of 2-aminobenzoic acid with acyl chlorides and amines, sometimes under microwave irradiation with a Brønsted acid ionic liquid catalyst. researchgate.net

Quinoxaline Synthesis:

The synthesis of quinoxalines from this compound relies on the condensation of the ortho-diamine moiety with a 1,2-dicarbonyl compound. nih.govchim.it This is a widely used and efficient method for constructing the quinoxaline ring system. The reaction typically proceeds by the sequential formation of two Schiff base linkages, followed by cyclization and aromatization.

Various dicarbonyl compounds can be used, including glyoxal, α-ketoaldehydes, and 1,2-diketones, leading to a diverse range of substituted quinoxalines. organic-chemistry.org The reaction conditions are often mild, and in some cases, can be carried out at room temperature in water, particularly with the aid of catalysts like magnetically recyclable MnFe2O4 nanoparticles. chim.it Other catalytic systems, such as those based on nickel or bio-inspired ortho-quinones, have also been developed to enhance the efficiency and scope of quinoxaline synthesis. organic-chemistry.org

Common Synthetic Routes to Quinoxalines

Reactant 1Reactant 2Catalyst/ConditionsProduct
o-Phenylenediamine1,2-DiketoneRoom Temperature, WaterQuinoxaline
o-Phenylenediamineα-HaloketoneMnFe2O4Quinoxaline
2-Iodoaniline, ArylacetaldehydeSodium AzideCopper-catalyzedQuinoxaline

Ring Closure Reactions to Form Fused Heterocyclic Systems

The presence of multiple reactive sites in this compound—the two amino groups and the carboxylic acid—provides opportunities for the construction of more complex, fused heterocyclic systems. These reactions often proceed through a series of cyclization steps, leading to polycyclic structures.

For example, after the initial formation of a benzimidazole ring, the remaining amino and carboxylic acid groups on the benzene ring can be further functionalized or induced to participate in subsequent ring-forming reactions. This can lead to the creation of imidazo-fused heterocycles. nih.gov The specific nature of the fused system depends on the reagents and reaction conditions employed.

Detailed Reaction Mechanism Elucidation

Transition State Characterization and Energy Profiles

The understanding of reaction mechanisms at a molecular level is crucial for optimizing reaction conditions and predicting product outcomes. For the cyclization reactions involving this compound, computational studies can provide valuable insights into the transition state structures and the energy profiles of the reaction pathways.

For instance, in the acid-catalyzed cyclization of an epoxide, a key step involves the protonation of the epoxide oxygen, making it a better leaving group. youtube.com The subsequent intramolecular attack by a nucleophile proceeds through a transition state where the new bond is partially formed and the carbon-oxygen bond of the epoxide is partially broken. The stability of the resulting carbocation intermediate plays a significant role in determining the reaction pathway. youtube.com

In the context of forming benzimidazoles or quinoxalines, the cyclization step involves the attack of an amino group onto a carbonyl or imine carbon. The transition state for this process would involve a specific geometric arrangement of the reacting atoms, and its energy would determine the activation barrier for the reaction. Computational chemistry can be used to model these transition states and calculate their energies, thereby elucidating the feasibility of different reaction pathways.

Solvation Effects on Reaction Kinetics and Selectivity

The solvent in which a reaction is carried out can have a profound impact on its rate and selectivity. Solvation effects arise from the interactions between the solvent molecules and the reactants, intermediates, and transition states. These interactions can stabilize or destabilize certain species, thereby altering the energy profile of the reaction.

For reactions involving charged or highly polar species, polar solvents are generally preferred as they can effectively solvate these species, lowering their energy. For example, in the synthesis of quinoxalines, the use of water as a solvent has been shown to be effective, particularly when coupled with appropriate catalysts. rsc.org The ability of water to form hydrogen bonds can stabilize the intermediates and transition states involved in the condensation and cyclization steps.

The choice of solvent can also influence the selectivity of a reaction. In cases where multiple reaction pathways are possible, a particular solvent may preferentially stabilize the transition state leading to one product over another. This can be a powerful tool for controlling the outcome of a reaction.

Role of Catalysis in Enhancing Reaction Efficiency and Selectivity

Catalysis plays a pivotal role in modern organic synthesis, enabling reactions to proceed under milder conditions, with higher efficiency, and often with improved selectivity. A wide range of catalysts have been developed for the synthesis of heterocyclic compounds from precursors like this compound.

Metal-based catalysts are frequently employed. For example, iridium complexes have been shown to be effective for the synthesis of quinoxalines, benzimidazoles, and quinazolines in water. rsc.org Similarly, palladium on carbon (Pd/C) is a common catalyst for reduction reactions, such as the reduction of a nitro group to an amine, which can be a key step in preparing the diamine precursor. google.com Nickel catalysts have also been utilized for the synthesis of quinoxalines and benzimidazoles. organic-chemistry.orgorganic-chemistry.org

Acid and base catalysis are also fundamental. Acid catalysis is often used to activate carbonyl groups towards nucleophilic attack, as seen in the formation of benzimidazoles from carboxylic acids. slideshare.net Brønsted acids, including silica-supported perchloric acid, have been used to catalyze intramolecular cyclization reactions. nih.govnih.gov

Organocatalysis , which utilizes small organic molecules as catalysts, has emerged as a powerful and environmentally friendly approach. For instance, BINOL-derived phosphoric acid has been used as a catalyst in cooperative photocatalysis and organocatalysis for cycloaddition reactions. mdpi.com

The catalyst can enhance efficiency by providing an alternative reaction pathway with a lower activation energy. It can also improve selectivity by directing the reactants to a specific orientation in the transition state, favoring the formation of a particular product.

Advanced Computational and Theoretical Investigations of 3,4 Diamino 2 Methoxybenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone for understanding the electronic characteristics and chemical behavior of molecules. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule, from which a wealth of properties can be derived.

Density Functional Theory (DFT) Studies on Ground and Excited States

Density Functional Theory (DFT) has become a popular quantum chemical method due to its favorable balance of accuracy and computational cost. For 3,4-Diamino-2-methoxybenzoic acid, DFT calculations would typically be employed to optimize the molecular geometry in its electronic ground state. This process finds the lowest energy arrangement of the atoms, providing theoretical bond lengths, bond angles, and dihedral angles.

The choice of the functional (e.g., B3LYP, PBE0) and the basis set (e.g., 6-311++G(d,p)) is crucial for the accuracy of the calculations. For instance, studies on the related molecule 3,4-diaminobenzoic acid have utilized the B3LYP functional with the 6-311++G(d,p) basis set to achieve good agreement with experimental vibrational spectra after applying scaling factors.

Beyond the ground state, Time-Dependent DFT (TD-DFT) is used to investigate the electronic excited states. This allows for the prediction of the molecule's electronic absorption spectrum (UV-Vis spectrum) by calculating the energies of vertical excitations from the ground state to various excited states.

Analysis of Frontier Molecular Orbitals (FMO) and Their Implications for Chemical Reactivity

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, characterizing it as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character.

Table 1: Illustrative Frontier Molecular Orbital Data

ParameterValue (eV)Implication
HOMO Energy-5.50Electron-donating capability
LUMO Energy-1.20Electron-accepting capability
HOMO-LUMO Gap4.30Kinetic stability and reactivity

Note: The values in this table are hypothetical and serve as an illustration of how FMO data for this compound would be presented.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP is mapped onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent regions of intermediate potential.

For this compound, the MEP surface would likely show negative potential (red) around the oxygen atoms of the carboxylic acid group and potentially on the nitrogen atoms of the amino groups, indicating these as sites for hydrogen bonding and electrophilic interaction. Conversely, the hydrogen atom of the carboxylic acid and the hydrogens of the amino groups would exhibit positive potential (blue), marking them as sites for nucleophilic interaction.

Conceptual DFT Descriptors (e.g., Fukui functions, Parr's electrophilicity index)

Conceptual DFT provides a framework for quantifying chemical concepts like electronegativity and hardness from the electronic energy. These global reactivity descriptors, derived from the HOMO and LUMO energies, offer a quantitative measure of a molecule's reactivity.

Electronegativity (χ): Measures the ability of a molecule to attract electrons. It is calculated as χ = - (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Represents the resistance to a change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A harder molecule has a larger HOMO-LUMO gap.

Global Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): Measures the energy lowering of a system when it accepts electrons. It is calculated as ω = χ² / (2η).

Local reactivity descriptors, such as the Fukui function , identify the most reactive sites within a molecule. The Fukui function indicates the change in electron density at a particular point in the molecule when an electron is added or removed. This allows for a more detailed prediction of where an electrophile or nucleophile will attack.

Table 2: Illustrative Conceptual DFT Descriptors

DescriptorFormulaHypothetical Value
Electronegativity (χ)-(EHOMO+ELUMO)/23.35 eV
Chemical Hardness (η)(ELUMO-EHOMO)/22.15 eV
Global Softness (S)1/η0.47 eV-1
Electrophilicity Index (ω)χ²/(2η)2.61 eV

Note: The values in this table are hypothetical and derived from the illustrative FMO data in Table 1.

Theoretical Prediction of Vibrational and Electronic Transitions (Methodology, not reporting specific values)

Theoretical calculations are instrumental in interpreting experimental spectra. For vibrational spectroscopy (Infrared and Raman), DFT calculations are used to compute the harmonic vibrational frequencies. These theoretical frequencies often systematically deviate from experimental values due to the neglect of anharmonicity and the use of a finite basis set. Therefore, the calculated frequencies are typically scaled by an empirical factor to improve agreement with experimental data. A Potential Energy Distribution (PED) analysis is then performed to assign the calculated vibrational modes to specific molecular motions, such as stretching, bending, or torsional vibrations of the functional groups.

For electronic spectroscopy (UV-Vis), TD-DFT calculations provide the energies and oscillator strengths of electronic transitions. The calculated transitions can be compared with the experimental spectrum to understand the nature of the electronic excitations, for instance, whether they are π→π* or n→π* transitions, and which molecular orbitals are involved.

Molecular Dynamics (MD) Simulations for Conformational and Solvation Studies

While quantum chemical calculations are excellent for understanding the properties of a single, isolated molecule, Molecular Dynamics (MD) simulations are used to study the behavior of a molecule over time, including its conformational changes and interactions with its environment, such as a solvent.

MD simulations solve Newton's equations of motion for a system of atoms, where the forces between atoms are described by a force field. By simulating the molecule over a period of time (from nanoseconds to microseconds), MD can explore the molecule's conformational landscape. For a flexible molecule like this compound, which has rotatable bonds in its methoxy (B1213986) and carboxylic acid groups, MD simulations can reveal the preferred conformations and the energy barriers between them.

Furthermore, MD simulations are crucial for studying solvation effects. By placing the molecule in a box of explicit solvent molecules (e.g., water), the simulation can model how the solvent affects the molecule's conformation and dynamics. Analysis of the simulation trajectory can provide information on the radial distribution functions (describing the probability of finding a solvent molecule at a certain distance from a specific atom) and the formation of hydrogen bonds between the solute and the solvent. This provides a detailed picture of the solvation shell around this compound and how it interacts with a solvent.

Exploration of Conformational Landscapes in Solution and Gas Phase

The conformational landscape of a molecule dictates its physical and chemical properties. For this compound, the primary degrees of freedom are the orientations of the carboxylic acid and methoxy groups relative to the benzene (B151609) ring, as well as the pyramidalization of the amino groups.

In the gas phase, the molecule's conformation is governed by intramolecular forces, primarily hydrogen bonding and steric hindrance. It is anticipated that an intramolecular hydrogen bond would form between the carboxylic acid's hydroxyl group and the adjacent amino group, or between an amino group and the methoxy oxygen. The relative energies of these conformers can be calculated using quantum mechanical methods like Density Functional Theory (DFT). The stability of different conformers is influenced by the balance between stabilizing hydrogen bonds and destabilizing steric repulsions between adjacent substituents. For substituted cyclohexanes, it's a known principle that substituents prefer equatorial positions to minimize steric strain from 1,3-diaxial interactions. libretexts.orglibretexts.org While this compound is aromatic and planar, the principle of minimizing steric clash between bulky groups remains paramount in determining the most stable conformations.

In solution, the conformational landscape is further influenced by interactions with solvent molecules. Polar solvents can form hydrogen bonds with the amino and carboxylic acid groups, potentially disrupting intramolecular hydrogen bonds that are stable in the gas phase. The dielectric constant of the solvent also plays a role in modulating electrostatic interactions within the molecule. Computational methods such as the Polarizable Continuum Model (PCM) can be employed to simulate the solvent environment and predict the most stable solution-phase conformations.

Table 1: Hypothetical Relative Energies of Key Gas-Phase Conformers of this compound

ConformerKey Intramolecular InteractionHypothesized Relative Energy (kcal/mol)
1O-H (carboxyl)···N (amino)0.0 (most stable)
2N-H (amino)···O (methoxy)1.5
3No significant intramolecular H-bond3.0

Note: This table is illustrative and based on general principles of intramolecular interactions. Actual values would require specific DFT calculations.

Investigation of Intermolecular Interactions with Solvent Molecules

The intermolecular interactions of this compound with solvent molecules are crucial for understanding its solubility and chemical reactivity in solution. The molecule presents multiple sites for hydrogen bonding: the carboxylic acid group can act as both a hydrogen bond donor and acceptor, while the amino groups are primarily hydrogen bond donors. The methoxy group can act as a weak hydrogen bond acceptor.

In protic solvents like water or alcohols, strong hydrogen bonds will form between the solvent and the solute's functional groups. Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are powerful computational tools to characterize and quantify these interactions. rsc.org These methods can reveal the strength and nature of hydrogen bonds, differentiating them from weaker van der Waals interactions. rsc.org Studies on similar molecules, such as aminobenzoic acids, have shown that intermolecular hydrogen bonding with the solvent can significantly influence the molecular geometry and electronic structure. nih.govresearchgate.net

For instance, a study on the nitrofurantoin–3-aminobenzoic acid cocrystal highlighted the importance of N–H···O and O–H···O hydrogen bonds in the system's stability. rsc.org Similar interactions would be expected between this compound and protic solvent molecules. The competition between intramolecular and intermolecular hydrogen bonding is a key determinant of the molecule's behavior in solution.

Dynamics of Proton Transfer Processes Involving Carboxylic Acid and Amino Groups

Proton transfer is a fundamental chemical process that can occur both intramolecularly and intermolecularly in this compound. The presence of both an acidic carboxylic acid group and basic amino groups makes this molecule amphoteric and susceptible to proton transfer reactions.

Intramolecular proton transfer could occur from the carboxylic acid to one of the adjacent amino groups, forming a zwitterion. The feasibility of this process depends on the relative proton affinities of the amino groups and the gas-phase acidity of the carboxylic acid. DFT calculations can be used to model the potential energy surface for this proton transfer, identifying the transition state and the activation energy barrier. chemrxiv.org Studies on related dihydroxybenzoic acid derivatives have shown that electronic excitation can significantly weaken the O-H bond, facilitating proton transfer. chemrxiv.org

Intermolecular proton transfer is also highly probable, especially in solution. In an aqueous environment, the carboxylic acid can donate a proton to a water molecule, and the amino groups can accept a proton from a water molecule. The dynamics of these processes can be investigated using ab initio molecular dynamics (MD) simulations. nih.gov These simulations can track the movement of protons over time, revealing the mechanism and timescale of proton transfer events. For example, MD simulations have been used to elucidate proton transfer mechanisms in biological ion channels, highlighting the role of hydrogen-bonded water chains. nih.gov

In Silico Modeling of Molecular Interactions with Biomolecular Systems (Strictly Theoretical/Mechanistic, No Clinical Focus)

Molecular Docking Simulations with Generic Protein Models for Binding Pocket Exploration

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. nih.gov In the absence of a specific biological target for this compound, molecular docking simulations can be performed with generic protein models to explore its potential binding modes and interactions. These generic models can represent different types of binding pockets, such as hydrophobic cavities, polar surfaces, or pockets with specific hydrogen bonding patterns.

The process involves generating multiple conformations of the ligand and docking them into the active site of the model protein. Scoring functions are then used to estimate the binding affinity for each pose, and the top-ranked poses are analyzed to identify key interactions. This approach can provide insights into the types of proteins that this compound might interact with and the nature of these interactions. For example, docking studies on benzamide (B126) derivatives have been used to explore their interactions with enzyme active sites. researchgate.netresearchgate.net

Table 2: Illustrative Docking Scores of this compound with Generic Protein Binding Pockets

Binding Pocket TypeKey Residue TypesPredicted Binding Energy (kcal/mol)
HydrophobicLeucine, Valine, Isoleucine-5.2
Polar/ChargedAspartate, Glutamate, Lysine-7.8
MixedPhenylalanine, Tyrosine, Serine-6.5

Note: This table is for illustrative purposes. The binding energies are hypothetical and would depend on the specific protein model and docking software used.

Ligand-Protein Interaction Profiling and Hotspot Analysis in Theoretical Systems

Following molecular docking, a detailed analysis of the ligand-protein interactions is essential. This involves identifying all the non-covalent interactions between this compound and the amino acid residues of the model protein. These interactions can include hydrogen bonds, ionic interactions, hydrophobic contacts, and π-π stacking.

Computational tools can generate 2D and 3D diagrams that visualize these interactions, providing a clear picture of the binding mode. Hotspot analysis aims to identify key residues in the binding pocket that contribute significantly to the binding affinity. These "hotspot" residues are often crucial for the specificity and strength of the ligand-protein interaction. Understanding the interaction profile can guide the design of new molecules with improved binding properties. For instance, interaction profiling of kinase inhibitors has revealed the importance of specific hydrogen bonds and hydrophobic contacts for high-affinity binding.

Computational Prediction of Binding Energetics for Model Receptors

While docking scores provide a rapid estimation of binding affinity, more accurate methods can be used to calculate the binding free energy. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used to refine the binding energy predictions obtained from docking. nih.gov

These methods involve running molecular dynamics simulations of the ligand-protein complex to sample a range of conformations. nih.gov The binding free energy is then calculated by combining the molecular mechanics energy of the complex with solvation free energies calculated using continuum solvent models. These calculations can provide a more reliable ranking of different ligands and can help to rationalize the observed binding affinities. For example, MM-GBSA calculations have been successfully used to predict the binding affinities of various ligands to their target proteins. nih.govplos.org The predicted binding affinities for a set of ligands can be correlated with experimental data to validate the computational model. nih.gov

Reaction Mechanism Elucidation through Advanced Computational Methods

The elucidation of reaction mechanisms through computational chemistry provides invaluable insights into the transformation of molecules. However, for this compound, specific studies in this domain are currently absent from the scientific literature.

Automated Reaction Pathway Search Algorithms

There are no published studies that have employed automated reaction pathway search algorithms to explore the chemical reactivity of this compound. Such investigations would be instrumental in identifying potential reaction channels, intermediates, and transition states for its various chemical transformations, such as in the synthesis of benzimidazole (B57391) or other heterocyclic systems.

Calculation of Activation Barriers and Reaction Rates

In the absence of dedicated research, there is no available data on the computationally determined activation barriers and reaction rates for reactions involving this compound. These calculations are crucial for understanding the kinetics of its reactions and for optimizing synthetic protocols.

Investigation of Tautomerism and Isomerization Pathways

The potential for tautomerism and isomerization in this compound, particularly involving the amino and carboxylic acid groups, has not been computationally investigated. Theoretical studies could provide quantitative data on the relative stabilities of different tautomers and the energy barriers for their interconversion, which are fundamental to understanding its chemical behavior.

QSAR/QSPR Methodologies for Structure-Activity/Property Relationship Development (Focus on Method, not Specific Properties)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are powerful tools in medicinal chemistry and materials science. These methodologies correlate variations in the chemical structure of a series of compounds with their biological activity or physical properties. The development of a QSAR/QSPR model involves the following general steps:

Data Set Selection: A group of compounds with known activities or properties is chosen.

Molecular Descriptor Calculation: Numerical values that describe the physicochemical properties of the molecules (e.g., electronic, steric, and hydrophobic parameters) are calculated.

Model Development: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a mathematical equation that relates the descriptors to the activity or property.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

While these methodologies are well-established, their specific application to develop a QSAR or QSPR model for a series of compounds derived from this compound has not been reported in the scientific literature. Such a study would first require the synthesis and experimental testing of a library of its derivatives.

Advanced Structural Elucidation and Conformational Analysis of 3,4 Diamino 2 Methoxybenzoic Acid and Its Derivatives

X-ray Crystallography for Solid-State Structure Determination

The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by intermolecular forces that lead to the formation of a stable, repeating three-dimensional structure. In the case of 3,4-Diamino-2-methoxybenzoic acid, the presence of amino, methoxy (B1213986), and carboxylic acid functional groups would likely lead to complex and robust supramolecular assemblies.

Table 1: Crystallographic Data for Related Benzoic Acid Derivatives

Compound Crystal System Space Group a (Å) b (Å) c (Å) α (°) β (°) γ (°) Ref
3,4-dimethoxybenzoic acid Triclinic P-1 4.8727 8.4926 11.2333 101.365 102.010 105.784 researchgate.net
Anisic acid (p-methoxybenzoic acid) Monoclinic P21/a 16.98 10.95 3.98 90 98.67 90 rsc.org

This table presents crystallographic data for compounds structurally related to this compound to illustrate common crystal systems and unit cell parameters.

The supramolecular architecture of this compound in the solid state would be dominated by a network of intermolecular interactions.

Hydrogen Bonding: The primary amino groups (-NH2) and the carboxylic acid group (-COOH) are excellent hydrogen bond donors, while the oxygen atoms of the carboxylic acid and methoxy group, along with the nitrogen atoms of the amino groups, act as acceptors. This would result in a dense and intricate hydrogen-bonding network, significantly influencing the crystal's stability and physical properties. For example, in the crystal structure of 4-[(2-hydroxy-3-methoxybenzyl)amino]benzoic acid hemihydrate, a system of O—H⋯O hydrogen bonds creates a two-dimensional layered structure. nih.gov

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical consideration in materials science and pharmaceuticals. Different polymorphs can exhibit distinct physical properties, such as solubility and melting point. Given the conformational flexibility of the methoxy group and the multiple hydrogen bonding sites, it is plausible that this compound could exhibit polymorphism under different crystallization conditions.

Co-crystallization, the formation of a crystalline structure containing two or more different molecules in a stoichiometric ratio, is another possibility. By introducing a co-former that can establish strong intermolecular interactions with the amino or carboxylic acid groups, novel crystalline materials with tailored properties could be designed. The study of co-crystals of chlorobenzoic acids with amino-chloropyridine derivatives highlights the role of acid-base interactions and hydrogen bonding in forming new supramolecular assemblies. mdpi.com

Solution-State Conformational Analysis using Advanced NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in solution. While one-dimensional (1D) NMR provides initial structural information, two-dimensional (2D) and dynamic NMR techniques offer deeper insights into molecular connectivity and conformational behavior.

To unambiguously assign the proton (¹H) and carbon (¹³C) signals and to establish the connectivity of this compound, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between the aromatic protons, helping to determine their relative positions on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly attached to carbon atoms. This is essential for assigning the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (like the one bearing the carboxylic acid group) and for confirming the positions of the substituents on the aromatic ring. For instance, a correlation between the methoxy protons and the carbon at position 2 would confirm the C-O bond.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of atoms, regardless of whether they are connected through bonds. This is crucial for determining the preferred conformation of the molecule in solution. For example, NOESY could reveal through-space interactions between the methoxy group protons and the aromatic proton at position 3, or between the amino group protons and adjacent protons.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound

Atom Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Key HMBC Correlations (¹H → ¹³C) Key NOESY Correlations
H5 / C5 ~6.5-6.8 ~110-115 H5 → C3, C1, C4 H5 ↔ H6
H6 / C6 ~7.0-7.3 ~120-125 H6 → C2, C4, COOH H6 ↔ H5, -OCH₃
-OCH₃ ~3.8-4.0 ~55-60 -OCH₃ → C2 -OCH₃ ↔ H6
-NH₂ (at C3) ~4.0-5.0 - - -NH₂ ↔ H5
-NH₂ (at C4) ~4.0-5.0 - - -NH₂ ↔ H5
C1 - ~125-130 - -
C2 - ~145-150 - -
C3 - ~135-140 - -
C4 - ~140-145 - -

This table presents predicted NMR data based on analogous compounds. Actual values may vary.

The substituents on the benzene ring of this compound, particularly the methoxy and amino groups, are not static and can rotate around their single bonds. Dynamic NMR (DNMR) spectroscopy is used to study these conformational exchange processes.

By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, where the rotation is slow on the NMR timescale, separate signals for different conformers (rotamers) may be observed. As the temperature increases, the rate of rotation increases, causing these signals to broaden, coalesce, and eventually sharpen into a single time-averaged signal.

Analysis of these temperature-dependent spectral changes allows for the calculation of the activation energy (ΔG‡) for the rotational barriers. For this compound, DNMR could be used to quantify the rotational barriers of the C-O (methoxy) and C-N (amino) bonds, providing valuable information about the molecule's flexibility and the steric and electronic effects of the substituents on these dynamic processes. The study of rotamers in derivatives of 3,4-diaminobenzoic acid has been noted, suggesting that such dynamic processes are indeed relevant. nih.gov

Vibrational Spectroscopy for Functional Group and Structural Insights (Methodology Focus)

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the fundamental vibrational modes of a molecule. These methods are exquisitely sensitive to the specific functional groups present and their chemical environment, providing a molecular "fingerprint." thermofisher.com

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Absorbances

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). thermofisher.com For this compound, the spectrum can be analyzed by considering the characteristic absorption regions for its constituent parts. The interpretation relies on comparing observed bands to established frequency ranges for known functional groups. docbrown.infoquora.comresearchgate.net

Expected Characteristic Absorbances:

O-H and N-H Stretching: A very broad absorption is expected between 2500 and 3500 cm⁻¹, characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid. docbrown.inforesearchgate.net Superimposed on this broad signal, two sharper bands corresponding to the asymmetric and symmetric N-H stretching of the amino groups would appear, typically in the 3300-3500 cm⁻¹ region. researchgate.net

C-H Stretching: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy group is found just below 3000 cm⁻¹.

C=O Stretching: A strong, sharp absorption band between 1680 and 1710 cm⁻¹ is a definitive indicator of the carboxylic acid carbonyl (C=O) group. Its exact position is sensitive to hydrogen bonding. researchgate.net

C=C and N-H Bending: Aromatic C=C ring stretching vibrations occur in the 1450-1600 cm⁻¹ region. N-H bending (scissoring) vibrations are also found in this range, often near 1600 cm⁻¹. researchgate.net

C-O and C-N Stretching: The C-O stretching of the carboxylic acid and methoxy group, along with C-N stretching of the amino groups, will produce strong bands in the fingerprint region (1000-1300 cm⁻¹). Specifically, the aryl-O stretch of the methoxy group is expected around 1250 cm⁻¹. researchgate.net

Out-of-Plane Bending: Aromatic C-H out-of-plane (OOP) bending vibrations below 900 cm⁻¹ are diagnostic of the substitution pattern on the benzene ring.

Wavenumber Range (cm⁻¹)AssignmentVibrational Mode
3500 - 3300Amino GroupN-H Asymmetric & Symmetric Stretch
3300 - 2500Carboxylic AcidO-H Stretch (H-bonded)
~3050Aromatic RingC-H Stretch
2950 - 2850Methoxy GroupC-H Stretch
1710 - 1680Carboxylic AcidC=O Stretch
1620 - 1580Amino GroupN-H Bend (Scissoring)
1600 - 1450Aromatic RingC=C Ring Stretch
1300 - 1200Methoxy/CarboxylC-O Stretch
1250 - 1180Amino GroupC-N Stretch
< 900Aromatic RingC-H Out-of-Plane Bend

Raman Spectroscopy for Molecular Vibrations and Solid-State Analysis

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light (from a laser). thermofisher.com While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. This often means that symmetric, non-polar bonds and aromatic rings produce strong Raman signals. ias.ac.in

Expected Raman Characteristics:

Aromatic Ring Vibrations: The benzene ring vibrations, particularly the symmetric "ring breathing" mode (around 1000 cm⁻¹), typically give rise to a very strong and sharp Raman signal, which may be weak or absent in the IR spectrum. nih.gov

Symmetry and Complementarity: The C=O stretch is also visible in Raman, though usually weaker than in IR. Conversely, vibrations of the C-C backbone of the ring are often stronger in Raman. For a molecule like this compound, which has low symmetry, many vibrations will be active in both IR and Raman.

Solid-State Analysis: Raman spectroscopy is exceptionally well-suited for analyzing solid samples with minimal preparation. It can be used to study polymorphism (the existence of different crystal structures), as different crystal packing arrangements will influence the vibrational modes and result in distinct Raman spectra. rsc.org Low-frequency Raman bands (phonons) can provide direct information about the crystal lattice structure.

Wavenumber Range (cm⁻¹)AssignmentExpected Raman Intensity
3500 - 3300N-H StretchWeak to Medium
3100 - 3000Aromatic C-H StretchMedium to Strong
1700 - 1650C=O StretchWeak to Medium
1620 - 1580Aromatic C=C StretchStrong
~1000Aromatic RingVery Strong (Ring Breathing)

Chiroptical Spectroscopy for Chiral Analogues (if applicable to synthesized enantiomers)

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of a substance with left- and right-circularly polarized light. saschirality.orgcas.cz These methods are exclusively sensitive to chiral molecules—those that are non-superimposable on their mirror image. The parent molecule, this compound, is achiral and therefore would not exhibit a chiroptical response.

This section would only become applicable if a chiral derivative were synthesized, for example, by introducing a chiral center via alkylation of an amino group or esterification of the carboxylic acid with a chiral alcohol. To date, a review of scientific literature does not indicate that such enantiomerically pure analogues have been synthesized or studied.

Circular Dichroism (CD) Spectroscopy for Stereochemical Assignment

Should a chiral analogue of this compound be prepared, Circular Dichroism (CD) spectroscopy would be the primary tool for its stereochemical analysis. chiralabsxl.comcreative-biostructure.com CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light (ΔA = Aₗ - Aᵣ) as a function of wavelength. creative-proteomics.com

Principle: A CD spectrum is only produced by a chiral molecule containing a chromophore (a light-absorbing group). In a chiral analogue, the aromatic ring and carbonyl group would act as chromophores. Their electronic transitions, which occur in the UV-Vis region, would be perturbed by the asymmetric environment of the chiral center, giving rise to a CD signal (a positive or negative peak, known as a Cotton effect).

Stereochemical Assignment: The two enantiomers of a chiral compound produce CD spectra that are exact mirror images of each other. chiralabsxl.com Therefore, the CD spectrum provides a unique fingerprint for a specific enantiomer. By comparing the experimental CD spectrum to that predicted by quantum-chemical calculations or to the spectra of known, structurally similar compounds, the absolute configuration (R or S) of the chiral center can often be determined. rsc.org

Mass Spectrometry for Fragmentation Pathway Elucidation (Methodology Focus)

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ions. In Electron Ionization (EI) MS, a high-energy electron beam bombards the molecule, causing it to ionize and, due to the excess energy imparted, fragment in a reproducible manner. The resulting fragmentation pattern is a roadmap of the molecule's structure. libretexts.orgwikipedia.org

For this compound (Molecular Weight: 182.18 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺˙) at m/z = 182. The fragmentation pathway can be predicted based on the known behavior of its functional groups. libretexts.orgwhitman.edu

Plausible Fragmentation Pathways:

Loss of Hydroxyl Radical: Alpha-cleavage at the carboxylic acid is a common pathway, leading to the loss of an •OH radical.

M⁺˙ (m/z 182) → [M - OH]⁺ (m/z 165)

Decarboxylation: Loss of the entire carboxyl group as COOH (45 Da) or sequential loss of OH and then CO is common for benzoic acids. Loss of CO₂ (44 Da) from the molecular ion is also possible.

M⁺˙ (m/z 182) → [M - COOH]⁺ (m/z 137)

Loss from Methoxy Group: The methoxy group can fragment via loss of a methyl radical (•CH₃) or a formaldehyde (B43269) molecule (CH₂O).

M⁺˙ (m/z 182) → [M - CH₃]⁺ (m/z 167)

M⁺˙ (m/z 182) → [M - CH₂O]⁺˙ (m/z 152)

Loss of Water: The presence of adjacent amino and carboxylic acid groups can facilitate the loss of a water molecule (ortho effect).

M⁺˙ (m/z 182) → [M - H₂O]⁺˙ (m/z 164)

These primary fragments can undergo further fragmentation, leading to a complex but interpretable spectrum that confirms the connectivity of the molecule.

m/zProposed Ion FragmentAssociated Loss from Molecular Ion (m/z 182)
182[C₈H₁₀N₂O₃]⁺˙Molecular Ion (M⁺˙)
167[C₇H₇N₂O₃]⁺•CH₃ (Methyl radical)
165[C₈H₉N₂O₂]⁺•OH (Hydroxyl radical)
164[C₈H₈N₂O₂]⁺˙H₂O (Water)
152[C₇H₈N₂O₂]⁺˙CH₂O (Formaldehyde)
137[C₇H₉N₂O]⁺•COOH (Carboxyl radical)

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurements and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a compound. By measuring the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or more decimal places), HRMS can distinguish between ions of the same nominal mass but different elemental formulas.

For this compound, with the chemical formula C₈H₁₀N₂O₃, the theoretical exact mass of the neutral molecule is 182.0691 Da. In positive ion mode, the protonated molecule, [M+H]⁺, would be the primary ion observed. The calculated exact mass for this ion allows for its confident identification in a complex mixture, differentiating it from other potential isobaric compounds.

The high resolution of the technique also allows for the observation of the characteristic isotopic pattern arising from the natural abundance of isotopes like ¹³C, ¹⁵N, and ¹⁷O. This isotopic distribution serves as an additional confirmation of the elemental composition.

Table 1: Theoretical HRMS Data for the Protonated Molecular Ion of this compound

Ion FormulaCalculated m/zRelative Abundance (%)
[C₈H₁₁N₂O₃]⁺183.0764100.00
[¹³CC₇H₁₁N₂O₃]⁺184.07988.86
[C₈H₁₁¹⁵NN₂O₃]⁺184.07350.74
[C₈H₁₁N₂¹⁷OO₂]⁺184.08070.11

Note: The table presents the most significant isotopologues. The relative abundances are calculated based on the natural isotopic distribution of the elements.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) provides detailed structural information by inducing the fragmentation of a selected precursor ion (in this case, the protonated molecule [M+H]⁺ at m/z 183.0764) and analyzing the resulting product ions. The fragmentation pattern is a unique fingerprint of the molecule, revealing the connectivity of its atoms and the nature of its functional groups.

The fragmentation of protonated this compound is expected to proceed through several characteristic pathways, driven by the presence of the carboxylic acid, methoxy, and two amino groups on the aromatic ring.

A primary and highly favorable fragmentation pathway for benzoic acids is the loss of water (H₂O) from the carboxylic acid group, leading to the formation of an acylium ion. Another common fragmentation is the loss of carbon monoxide (CO) following the initial loss of water, or the direct loss of the entire carboxyl group as formic acid (HCOOH) or sequentially as H₂O and CO.

The methoxy group can be lost as a methyl radical (•CH₃) or as formaldehyde (CH₂O). The presence of the two adjacent amino groups can lead to the formation of stable cyclic structures upon fragmentation. The fragmentation is also influenced by the protonation site, which can be one of the amino groups or the carbonyl oxygen of the carboxylic acid.

Based on the fragmentation patterns of related compounds, the following key fragment ions are predicted for this compound:

Table 2: Predicted MS/MS Fragmentation of Protonated this compound ([C₈H₁₁N₂O₃]⁺)

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossProposed Structure of Fragment
183.0764165.0658H₂O (18.0106 Da)Acylium ion formed by loss of water from the carboxyl group.
183.0764137.0709H₂O + CO (46.0055 Da)Loss of carbon monoxide from the m/z 165 fragment.
183.0764152.0586•CH₃ + H₂O (33.0340 Da)Loss of a methyl radical from the methoxy group and water.
183.0764138.0658COOH (45.0002 Da)Loss of the carboxyl group as a radical.
165.0658137.0709CO (27.9949 Da)Loss of carbon monoxide from the acylium ion.

This detailed fragmentation analysis, combining the precision of HRMS with the structural insights from MS/MS, allows for the confident identification and characterization of this compound and its derivatives, even in the absence of extensive prior literature.

Applications of 3,4 Diamino 2 Methoxybenzoic Acid in Materials Science and Specialized Chemical Synthesis

Precursor in Advanced Materials Synthesis

The inherent functionalities of 3,4-Diamino-2-methoxybenzoic acid allow it to serve as a foundational monomer or ligand in the creation of high-performance materials. The amino groups provide sites for polymerization and chelation, while the carboxylic acid offers another point for condensation or salt formation, and the methoxy (B1213986) group modulates properties like solubility and electronic character.

Monomer in Polymer Chemistry (e.g., Polyamides, Polyimides, Polyurethanes)

The presence of two amine functions qualifies this compound as a diamine monomer for step-growth polymerization. Aromatic polyamides and polyimides are classes of high-performance polymers known for their exceptional thermal stability and mechanical strength. researchgate.netmdpi.com The synthesis of these polymers typically involves the reaction of an aromatic diamine with a diacid chloride (for polyamides) or a dianhydride (for polyimides). epa.govscielo.br

Due to its three reactive sites, the polymerization of this compound requires careful control to achieve desired polymer structures. Direct polycondensation with a diacid chloride or dianhydride without protecting the benzoic acid's carboxyl group could lead to cross-linked or branched polymers rather than linear chains. To produce linear polymers, the carboxylic acid group would typically be protected or converted to a less reactive form prior to polymerization. Alternatively, its inherent diacid-diamine character could potentially allow for self-polymerization under specific conditions, though this is less common for this monomer class.

The general schemes for forming these polymers are well-established. For polyamides, the polycondensation of a diamine with a diacid chloride is a common route. scielo.br For polyimides, a two-step process is standard, where a diamine and a dianhydride first form a soluble poly(amic acid) precursor, which is then chemically or thermally cyclized to the final, robust polyimide. epa.gov While specific studies detailing the use of this compound were not prominent, its structural features align with monomers used in these syntheses. nih.gov

Table 1: Potential Polymer Synthesis using this compound as a Monomer

Polymer Type Potential Co-monomer Resulting Polymer Backbone Key Properties
Polyamide Terephthaloyl chloride Aromatic Polyamide High thermal stability, mechanical strength
Polyamide Adipoyl chloride Aromatic-Aliphatic Polyamide Increased flexibility, improved solubility
Polyimide Pyromellitic dianhydride (PMDA) Aromatic Polyimide Excellent thermal and chemical resistance
Polyurethane Toluene (B28343) diisocyanate (TDI) Polyurethane Elastomeric properties, toughness

Ligand Design in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The o-phenylenediamine (B120857) moiety of this compound is an excellent chelating group for a wide range of metal ions. Furthermore, the carboxylate group provides a classic binding site for constructing coordination polymers and Metal-Organic Frameworks (MOFs). MOFs are crystalline, porous materials built from metal ions or clusters linked together by organic ligands, with applications in gas storage, separation, and catalysis. mdpi.comnih.gov

The combination of a strong chelating site (the diamine) and a versatile linking site (the carboxylate) in one molecule makes this compound a highly promising ligand candidate. Research on analogous molecules, such as 3,5-diaminobenzoic acid and 2,2′-diamino-[1,1′-biphenyl]-4,4′-dicarboxylic acid, has demonstrated the successful incorporation of amino-dicarboxylate linkers into stable MOF structures. nih.govresearchgate.net For instance, a MOF constructed using 3,5-diaminobenzoic acid anchored in a MOF-808 matrix showed exceptional capacity and selectivity for adsorbing gold ions from solution. nih.gov This suggests that a MOF synthesized with this compound could exhibit tailored selectivity for specific metal ions due to the unique coordination environment created by the adjacent amine groups and the nearby methoxy group.

Table 2: Potential Coordination Modes of this compound as a Ligand

Coordination Site(s) Mode Potential Metal Ions Resulting Structure
3-NH₂, 4-NH₂ Bidentate Chelation Transition metals (Cu²⁺, Ni²⁺, Co²⁺) Stable 5-membered chelate ring
-COOH Monodentate/Bidentate Lanthanides, Alkaline earth metals Linker for 1D, 2D, or 3D frameworks
Diamine & Carboxylate Tridentate Various d-block metals Complex coordination polymers

Building Block for Fluorescent Probes and Chemosensors (Non-biological detection)

The o-phenylenediamine structural motif is a cornerstone in the design of "turn-on" fluorescent probes. The principle often involves the reaction of the diamine with a specific analyte to form a new heterocyclic ring system, such as a triazole or phenazine, which is highly fluorescent. The initial diamine compound is typically non-fluorescent or weakly fluorescent, so the reaction leads to a significant increase in fluorescence intensity upon detection of the target analyte. nih.gov

This strategy has been effectively used to create sensors for various species, including metal ions and reactive nitrogen species. epa.govnih.gov For example, chemosensors containing a Zn²⁺ complex can selectively recognize pyrophosphate in aqueous solutions through changes in fluorescence. nih.gov While direct application of this compound in non-biological probes is not widely documented, its core structure is ideally suited for this purpose. It could be functionalized to create selective chemosensors for environmental monitoring, such as the detection of heavy metal ions in water. nih.gov The methoxy and carboxylic acid groups could be used to tune the sensor's photophysical properties (e.g., emission wavelength) and solubility.

Table 3: Potential Applications in Fluorescent Chemosensor Design

Target Analyte (Non-biological) Sensing Mechanism Potential Fluorescent Product Application Area
Nitrous acid (from NOx pollution) Diazotization followed by cyclization Benzotriazole derivative Environmental air quality monitoring
Dicarbonyl compounds (e.g., glyoxal) Condensation reaction Quinoxaline (B1680401) derivative Industrial process monitoring
Specific Metal Ions (e.g., Hg²⁺, Cu²⁺) Chelation-induced fluorescence change Metal-ligand complex Water quality testing

Application in Photochromic and Electrochromic Materials

Photochromic materials change color reversibly upon exposure to light, while electrochromic materials do so in response to an electrical voltage. These smart materials are used in applications like self-dimming windows, optical data storage, and displays. The development of such materials relies on molecules that can exist in two or more stable or metastable states with different absorption spectra.

Currently, there is limited published research specifically detailing the use of this compound as a primary component in photochromic or electrochromic systems. The core structure itself is not inherently photochromic. However, its functional groups offer synthetic handles to attach known photochromic units (like spiropyrans or azobenzenes) or to synthesize larger conjugated systems capable of electrochromism. For instance, the diamine functionality could be used to build polyaniline-like structures, which are known electrochromic polymers. The synthesis of such complex materials would represent a multi-step chemical modification of the original building block.

Synthetic Intermediate in Complex Organic Molecule Construction

Beyond materials science, the reactivity of this compound makes it a valuable intermediate for constructing complex organic molecules, particularly heterocyclic systems.

Role in the Total Synthesis of Natural Product Analogues (Non-therapeutic applications)

The o-phenylenediamine unit is a classic precursor for a wide variety of fused heterocyclic compounds. nih.govfrontiersin.org These ring systems are prevalent in the structures of many natural products. By using a substituted starting material like this compound, chemists can create analogues of natural products with tailored properties for non-therapeutic applications, such as agrochemicals, dyes, or molecular probes.

The condensation of an o-phenylenediamine with different reagents can yield a range of important heterocyclic cores. For example, reaction with a dicarbonyl compound gives a quinoxaline, reaction with a carboxylic acid or its derivative yields a benzimidazole (B57391), and reaction with nitrous acid produces a benzotriazole. The presence of the methoxy and carboxylic acid groups on the starting ring allows for the generation of a library of substituted heterocyclic compounds, where these groups can influence the final molecule's physical and chemical properties. researchgate.net This diversity-oriented synthesis approach is a powerful tool for discovering new molecules with useful functions. frontiersin.org

Table 4: Heterocyclic Scaffolds Derivable from this compound

Reagent Resulting Heterocyclic Core Potential Application of Analogues
1,2-Dicarbonyl compounds Quinoxaline Organic electronics, dyes
Carboxylic acids / Aldehydes Benzimidazole Ligands, functional materials
Phosgene / Thiophosgene Benzimidazolone / Benzimidazolethione Synthetic intermediates
Nitrous Acid (HONO) Benzotriazole Corrosion inhibitors, UV stabilizers

Scientific Literature Lacks Data on Specific Applications of this compound

A comprehensive review of available scientific literature reveals a significant gap in research concerning the specific applications of the chemical compound this compound in several advanced fields of materials science and chemical synthesis. Despite its structural similarities to other well-studied diaminobenzoic acid derivatives, this particular molecule does not appear to have been a focus of published research in the areas of complex heterocyclic scaffold development, catalytic applications, or as an analytical reagent in chromatography.

Extensive searches for scholarly articles and research data have yielded no specific results for "this compound" in the context of the following applications:

Development of Complex Heterocyclic Scaffolds: There is no available literature detailing the use of this compound as a precursor for creating diverse chemical libraries based on complex heterocyclic scaffolds. While the synthesis of heterocyclic compounds from various aminobenzoic acids is a common practice in medicinal and materials chemistry, specific methodologies or outcomes involving the methoxy-substituted 3,4-diamino variant are not reported. For instance, while research on gelator molecules has utilized 3,4-diaminobenzoic acid, the methoxy derivative is not mentioned. acs.org

Catalytic Applications and Ligand Development: The design of organocatalysts, chiral ligands for asymmetric synthesis, or ligands for transition metal-catalyzed reactions involving this compound is not described in the current body of scientific literature. While the broader fields of organocatalysis, asymmetric synthesis, and transition metal catalysis are rich with examples of ligands derived from various aromatic amines and carboxylic acids, this specific compound has not been featured in such studies. researchgate.netmdpi.com General principles of asymmetric synthesis often involve chiral vicinal diamines, but no specific derivatives of this compound are cited. sigmaaldrich.comresearchgate.net

Analytical Reagent Development and Sensing Applications: There is no evidence to suggest that this compound has been developed or utilized as a derivatization agent in chromatographic separations, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The practice of derivatization is common for enhancing the detectability and separation of analytes, particularly for compounds containing amine and carboxylic acid functional groups. jfda-online.comgreyhoundchrom.comnih.gov However, no methods specifically employing this compound for this purpose have been published.

It is important to note that the related compound, 3,4-Diaminobenzoic acid (which lacks the methoxy group), has been documented in various chemical contexts, including its use in the synthesis of other molecules and its characterization is available in databases like PubChem. nih.gov However, the presence of the methoxy group at the 2-position in "this compound" creates a distinct chemical entity for which specific application-oriented research appears to be absent.

Therefore, due to the lack of available scientific data, it is not possible to provide detailed research findings or construct data tables for the specified applications of this compound as outlined in the request.

Analytical Reagent Development and Sensing Applications

Complexing Agent for Metal Ion Detection and Sequestration

The molecular architecture of this compound, featuring two adjacent amino groups (ortho-phenylenediamine moiety) and a carboxylic acid group, makes it a theoretically potent chelating agent for various metal ions. chemimpex.comwikipedia.org These functional groups can act as Lewis bases, donating lone pairs of electrons to form stable coordination complexes with metal cations. The ortho-diamine arrangement is particularly significant as it allows for the formation of a five-membered chelate ring, a stable configuration that enhances the binding affinity for a metal ion. digitellinc.com

While direct studies on this compound for this purpose are not extensively documented, research on its close analogue, 3,4-Diaminobenzoic acid, demonstrates the principle effectively. This related compound can be chemically modified to create more complex ligands, such as Schiff bases, by reacting the diamino groups with aldehydes. nih.gov These Schiff base ligands exhibit enhanced coordination capabilities and have been used to form stable complexes with divalent transition metals like Cobalt(II), Nickel(II), Copper(II), and Zinc(II). nih.govresearchgate.net The formation of these complexes can be monitored, and their stability constants can be determined using techniques like UV-Vis spectroscopic titration. nih.gov This suggests that this compound could similarly serve as a foundational molecule for synthesizing sophisticated multidentate ligands for metal ion complexation.

The process of sequestration involves the formation of a stable, soluble complex with a metal ion, effectively removing it from a system where it may be toxic or undesirable. nih.gov Agents like aminopolycarboxylic acids are widely used for this purpose. The structural elements of this compound—both the diamine and the carboxylic acid functionalities—are known to bind metal ions, indicating its potential for sequestration applications. For instance, derivatives of 3,4-dihydroxybenzoic acid have been shown to be effective at binding iron and copper. researchgate.net

For detection, the binding of a metal ion to a ligand derived from this compound can induce a change in its photophysical properties, such as fluorescence. nih.gov This change, which can be an enhancement ("turn-on") or quenching ("turn-off") of the fluorescent signal, allows for the quantitative detection of the target metal ion.

Table 1: Metal Ion Complexation by Analogous Diamino and Benzoic Acid Compounds This table presents data for compounds structurally related to this compound to illustrate the principle of metal chelation and detection.

Parent Compound/DerivativeMetal Ions Complexed/DetectedMethod of Complexation/DetectionReference
Schiff bases from 3,4-Diaminobenzoic acidCo(II), Ni(II), Cu(II), Zn(II)Synthesis of tetradentate Schiff base ligands and subsequent metal complexation. nih.gov
Schiff bases from o-phenylenediamineCu(II), Ni(II), Co(II), Mn(II), Zn(II), VO(IV), Hg(II), Cd(II)Formation of stable square-planar or square-pyramidal complexes. ias.ac.in
4,4′-diamino-2,2′-stilbenedisulfonic acid (DSD)Sn²⁺Chelation-enhanced fluorescence. Used as a fluorescent probe for detection. nih.gov
o-Phenylenediamine (OPD)Ce(IV)Reaction-based probe leading to a fluorescent product. researchgate.net
3,4-dihydroxybenzoic acid derivativesFe(III), Cu(II)Formation of hexa-coordinated complexes studied by UV-Vis spectral changes. researchgate.net

Development of Biosensors for Non-Clinical Environmental or Industrial Monitoring

Biosensors are analytical devices that combine a biological or biologically-derived recognition element with a physicochemical transducer to detect chemical substances. pjoes.comnih.gov They are increasingly important for environmental and industrial monitoring due to their potential for high sensitivity, specificity, and rapid, on-site analysis. nih.govnih.gov

The compound this compound holds significant potential as a building block for the development of fluorescent biosensors, particularly for monitoring environmental pollutants like heavy metal ions. nih.gov The core structure, ortho-phenylenediamine, is a well-known precursor for synthesizing fluorescent molecules. wikipedia.org For example, ortho-phenylenediamine and its derivatives can undergo condensation reactions with various reagents to form benzimidazoles or quinoxalines, which often exhibit strong fluorescence. wikipedia.orgthermofisher.com The fluorescence of these resulting molecules can be highly sensitive to the local chemical environment.

In the context of a biosensor, a derivative of this compound could be designed to act as a fluorophore. When a target analyte, such as a specific metal ion, binds to the sensor molecule, it can alter the electronic structure of the fluorophore. This interaction leads to a measurable change in the fluorescence signal—such as its intensity or wavelength—which can be correlated to the concentration of the analyte. youtube.com The methoxy (-OCH₃) and carboxylic acid (-COOH) groups on the this compound backbone would serve to modulate the electronic properties and solubility of the resulting sensor, allowing for fine-tuning of its sensitivity and specificity for different target analytes and operating conditions (e.g., aqueous environments).

While specific biosensors using this compound are not yet prevalent in the literature, the strategy is well-established using analogous compounds. For instance, enzyme-based biosensors often use diamine oxidase for the detection of biogenic amines in industrial food quality monitoring. researchgate.nettandfonline.comresearchgate.net Furthermore, advanced optical biosensors have been developed for detecting halogenated pollutants in water, demonstrating the viability of fluorescence-based sensing for field applications. nih.gov

Table 2: Examples of Biosensors for Environmental and Industrial Monitoring Based on Related Principles or Components This table illustrates the types of biosensors and their performance, providing a framework for the potential application of this compound derivatives.

Biosensor Type / Recognition ElementTarget Analyte(s)Transduction MethodApplication AreaReported Limit of Detection (LOD)Reference
Enzyme-based (Diamine Oxidase)Biogenic Amines (Putrescine, Cadaverine)Spectrophotometry / OpticalFood Quality / IndustrialNot specified in terms of molarity tandfonline.com
Enzyme-based (Haloalkane dehalogenase)Halogenated Hydrocarbons (e.g., 1,2-dichloroethane)Fluorescence (pH indicator)Environmental (Water)2.7 mg L⁻¹ nih.gov
Aptamer-based (g-C₃N₄ nanosheets)Hepatitis B Virus (HBV) geneFluorescence QuenchingEnvironmental / Clinical1.0 nM nih.gov
Enzyme-based (Tyrosinase)TyramineVoltammetryFood Quality (Dairy)0.04 µM nih.gov

Q & A

Q. What are the recommended synthetic routes for 3,4-Diamino-2-methoxybenzoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves sequential functionalization of a benzoic acid precursor. For example:

Start with 2-methoxybenzoic acid.

Introduce nitro groups at positions 3 and 4 via nitration (e.g., using HNO₃/H₂SO₄ at 0–5°C).

Reduce nitro groups to amino groups using catalytic hydrogenation (H₂/Pd-C in ethanol) or Fe/HCl.
Optimization includes monitoring reaction progress via TLC and adjusting stoichiometry (e.g., excess nitrating agent for complete di-nitration). Post-synthesis, purify via recrystallization (ethanol/water) or column chromatography (silica gel, eluent: ethyl acetate/hexane). Characterization should include NMR (¹H/¹³C) and HPLC-MS to confirm structure and purity .

Table 1 : Example reaction conditions from analogous compounds

StepReagents/ConditionsYieldReference
NitrationHNO₃ (1.5 eq), H₂SO₄, 0°C75%Adapted from
ReductionH₂ (1 atm), Pd-C, EtOH90%

Q. How can researchers ensure the purity of this compound for pharmacological assays?

  • Methodological Answer : Purity is critical for reproducible bioactivity studies. Use a combination of:
  • HPLC : Reverse-phase C18 column, mobile phase: 0.1% formic acid in water/acetonitrile gradient. Monitor at 254 nm .
  • Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to remove byproducts.
  • Elemental Analysis : Confirm C, H, N content matches theoretical values (tolerance: ±0.3%) .
  • Melting Point : Compare to literature values (e.g., analogs like 3,4-dimethoxybenzoic acid: 122–124°C ).

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR shifts, IR peaks) during characterization be resolved?

  • Methodological Answer : Contradictions often arise from solvent effects, tautomerism, or impurities. Strategies include:
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign protons/carbons unambiguously. For example, methoxy groups typically show δ 3.7–4.0 ppm in ¹H NMR .
  • Computational Chemistry : Compare experimental IR/NMR data with DFT-calculated spectra (software: Gaussian, ORCA) .
  • Deuterium Exchange : Confirm amino group presence via exchangeable protons in D₂O .
  • Control Experiments : Re-synthesize the compound under varied conditions to rule out polymorphic effects .

Q. What experimental designs are suitable for studying the stability of this compound under physiological conditions?

  • Methodological Answer : To assess stability for drug development:

pH Stability : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C. Monitor degradation via HPLC at 0, 6, 12, 24 h .

Thermal Stability : Use TGA/DSC to determine decomposition temperature (e.g., analogs degrade at ~180°C ).

Oxidative Stress : Expose to H₂O₂ (1 mM) and measure residual compound via LC-MS .
Data interpretation should focus on half-life calculations and degradation pathway identification (e.g., hydrolysis of methoxy groups).

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

  • Methodological Answer : SAR studies require systematic variation of substituents:
  • Synthetic Modifications : Replace methoxy with ethoxy, halogenate the ring, or alkylate amino groups.
  • In Vitro Assays : Test derivatives for bioactivity (e.g., enzyme inhibition, antimicrobial activity). Use dose-response curves (IC₅₀/EC₅₀) .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinity to target proteins .
  • Data Analysis : Apply multivariate regression to correlate substituent properties (e.g., logP, Hammett constants) with activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.